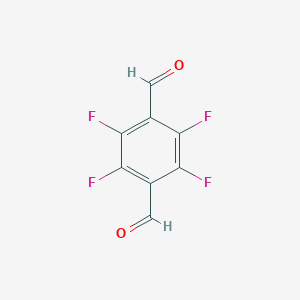

2,3,5,6-Tetrafluoroterephthalaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of High-Performance Polymers:

Tetrafluoroterephthalaldehyde (TFTA) serves as a crucial building block in the synthesis of various high-performance polymers due to its unique properties. The presence of fluorine atoms enhances the thermal stability, chemical resistance, and mechanical properties of the resulting polymers. Studies have shown that TFTA-based polymers exhibit excellent performance in various applications, including:

- Fuel cell membranes: TFTA-containing polymers demonstrate superior proton conductivity and durability, making them promising candidates for fuel cell membranes. Source: A highly selective and durable perfluorinated ionomer membrane for proton exchange membrane fuel cells, Journal of Materials Chemistry A, 2013:

- High-temperature electronics: Polymers derived from TFTA display exceptional thermal stability, allowing them to function effectively in high-temperature electronic devices. Source: Synthesis and Characterization of Thermally Stable Poly(arylene ether sulfone)s Based on Tetrafluoroterephthalaldehyde for High-Temperature Applications, Macromolecules, 2006:

- Gas separation membranes: TFTA-based polymers exhibit high selectivity for specific gases, making them valuable for gas separation applications. Source: Fluorinated Tröger's base polymers for CO2 capture, Journal of Materials Chemistry A, 2017:

Organic Synthesis:

TFTA finds application in organic synthesis as a versatile building block for the preparation of various functional molecules. Its reactive aldehyde groups enable participation in diverse chemical reactions, allowing researchers to access complex molecules with desired properties. Some examples of TFTA utilization in organic synthesis include:

- Synthesis of pharmaceuticals: TFTA can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. Source: Design, synthesis, and biological evaluation of novel tetrafluorinated pyrazole derivatives as potential anticonvulsant agents, European Journal of Medicinal Chemistry, 2011:

- Preparation of functional materials: TFTA can be employed in the synthesis of functional materials with unique properties, such as photoactive molecules and organic semiconductors. Source: Tetrafluorinated Tröger's base derivatives: Synthesis, characterization, and application in organic photovoltaics, Dyes and Pigments, 2014:

Research into Potential Applications:

Ongoing research explores the potential of TFTA in various emerging fields. These include:

- Organic light-emitting diodes (OLEDs): TFTA-based materials hold promise for developing efficient and stable OLEDs due to their unique optoelectronic properties.

- Biomedical materials: Researchers are investigating the use of TFTA in the design of biocompatible materials for biomedical applications.

2,3,5,6-Tetrafluoroterephthalaldehyde has the molecular formula C8H2F4O2 and a molecular weight of 206.10 g/mol. It is characterized by the presence of four fluorine atoms attached to the aromatic ring of terephthalaldehyde. The compound appears as a white to off-white crystalline solid with a melting point ranging from 130 to 132 degrees Celsius and a boiling point of approximately 252.57 degrees Celsius at standard atmospheric pressure .

- Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles.

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.

- Polymerization: This compound is also utilized in the synthesis of covalent organic frameworks through polymerization reactions due to its reactive aldehyde groups .

Various synthesis methods have been developed for 2,3,5,6-Tetrafluoroterephthalaldehyde:

- From Terephthaloyl Chloride: A notable synthetic route involves the reaction of terephthaloyl chloride with fluoride sources under controlled conditions to introduce fluorine atoms onto the aromatic ring .

- Fluorination Reactions: Direct fluorination techniques may also be employed to achieve the desired substitution pattern on the aromatic system.

These methods highlight the versatility in synthesizing this compound while ensuring high purity levels (typically >98%) for research and industrial applications .

2,3,5,6-Tetrafluoroterephthalaldehyde finds applications in several areas:

- Material Science: It is used in the development of highly fluorinated covalent organic frameworks which are valuable for gas storage and separation technologies.

- Chemical Synthesis: This compound serves as an intermediate in the synthesis of various fluorinated organic compounds.

- Pharmaceuticals: Its unique properties may make it useful in drug design and development due to its potential interactions with biological systems .

Several compounds share structural similarities with 2,3,5,6-Tetrafluoroterephthalaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Terephthalaldehyde | C8H6O2 | No fluorine substituents; serves as a base compound |

| 1,4-Difluorobenzene | C6H4F2 | Two fluorine atoms; simpler structure |

| Hexafluorobenzene | C6F6 | Fully fluorinated benzene; different reactivity |

| 2-Fluoroterephthalic acid | C8H5FO4 | Contains one fluorine; used in polymer synthesis |

Uniqueness

The unique aspect of 2,3,5,6-Tetrafluoroterephthalaldehyde lies in its specific arrangement of four fluorine atoms on the aromatic ring combined with aldehyde functionality. This distinct substitution pattern can lead to unique chemical reactivity and physical properties compared to other similar compounds.